3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one
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Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, a 3,4-dichlorobenzyl group, and a chromen-4-one group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several rings, including a benzothiazole ring and a chromenone ring. These structures could potentially allow for interesting chemical properties and interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its overall size, the presence of polar groups, and the rigidity of its structure could all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds similar to 3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one have been synthesized and evaluated for their potential in scientific research, particularly focusing on antimicrobial and antitumor activities. These compounds exhibit promising results against a variety of bacterial and fungal pathogens, as well as certain cancer cell lines, showcasing their potential in the development of new therapeutic agents.
Antimicrobial Activity : Research on coumarin-thiazole derivatives has demonstrated significant antimicrobial properties. These compounds have been tested against various microbial strains, including both Gram-positive and Gram-negative bacteria, with some showing notable inhibitory effects. This highlights the potential of such compounds in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (El‐Wahab et al., 2014; Govori et al., 2013).
Antitumor Activity : The synthesized derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. Some compounds have shown considerable cytotoxicity, indicating their potential as antitumor agents. This is of significant interest for the development of new cancer therapies, especially in targeting specific types of cancer cells with minimal side effects on healthy cells (Elhelw et al., 2019; Reddy et al., 2003).
Chemical Synthesis and Characterization
The synthesis of these compounds involves various chemical reactions, demonstrating the versatility of coumarin-thiazole chemistry. The ability to synthesize and characterize these compounds with specific functional groups opens new avenues for chemical research, particularly in the development of novel materials with desired biological activities.
Synthesis Techniques : Innovative synthesis methods, including catalyst-free and environmentally friendly approaches, have been developed for these compounds. This not only facilitates the synthesis process but also aligns with the principles of green chemistry, minimizing the environmental impact of chemical research (Balwe et al., 2017).
Characterization and Applications : The detailed characterization of these compounds, including their structural elucidation and analysis of physical properties, is crucial for understanding their potential applications. Research has explored their use in materials science, such as in the development of antimicrobial coatings and fluorescence studies for sensing applications (El‐Wahab et al., 2014; Mahadevan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might involve further testing its biological activity, optimizing its structure for better activity or fewer side effects, or developing a practical synthesis method .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorophenyl)methoxy]-2-methyl-6-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl2NO3S/c1-3-6-17-12-18-23(13-22(17)32-14-16-9-10-19(28)20(29)11-16)33-15(2)25(26(18)31)27-30-21-7-4-5-8-24(21)34-27/h4-5,7-13H,3,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGLIBJLBFRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC(=C(C=C3)Cl)Cl)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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